N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide
CAS No.: 663604-97-5
Cat. No.: VC20265428
Molecular Formula: C15H21NO2S
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663604-97-5 |
|---|---|
| Molecular Formula | C15H21NO2S |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | N-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H21NO2S/c1-5-6-11-16(12-13(2)3)19(17,18)15-9-7-14(4)8-10-15/h5,7-10H,1-2,6,11-12H2,3-4H3 |
| Standard InChI Key | LACZEQKNHIKJDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide has the molecular formula C₁₅H₂₁NO₂S and a molecular weight of 279.4 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methylbenzene sulfonamide group is doubly substituted at the nitrogen atom by a but-3-en-1-yl chain and a 2-methylprop-2-en-1-yl (methallyl) group. The structure is represented by the canonical SMILES:
CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂S |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | N-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |
| Topological Polar Surface Area | 45.6 Ų (estimated) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 3 (sulfonyl O, NH) |
The compound’s structure features two unsaturated moieties (butenyl and methallyl groups), which confer reactivity toward electrophilic additions and cycloadditions. The sulfonamide group acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes .
Synthesis and Reaction Pathways
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For this compound, the synthesis likely involves:
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Sulfonation of 4-methylbenzene: Introduction of a sulfonyl chloride group at the para position.
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Double alkylation: Sequential or simultaneous substitution of the sulfonamide nitrogen with but-3-en-1-amine and 2-methylprop-2-en-1-amine.
A patent (WO2003057131A2) describes a related synthesis where 4-(2-aminoethyl)benzene sulfonamide reacts with carbonyl intermediates in ketone solvents (e.g., acetone) under basic conditions . This method ensures high purity (>99%) and scalability, critical for pharmaceutical applications .
Advanced Functionalization
The compound’s alkenyl groups enable further derivatization. For example:
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Cycloadditions: The butenyl chain may participate in [4+2] or [4+2+2] cycloadditions catalyzed by Rh(I) or Zn complexes, as demonstrated in analogous systems .
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Cross-coupling reactions: Palladium-catalyzed couplings could modify the aromatic ring or alkenyl substituents.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Sulfonylation | SO₂Cl₂, DCM, 0–5°C | 85–90% |
| Alkylation | Amines, K₂CO₃, DMF, 80°C | 70–75% |
| Purification | Recrystallization (MeOH/acetone) | >99% purity |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water. Its stability under acidic/basic conditions remains unstudied, but analogous sulfonamides are prone to hydrolysis under strong acidic conditions.
Spectroscopic Characterization
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¹H NMR (CDCl₃): Key signals include:
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IR: Strong absorption bands at 1150–1350 cm⁻¹ (sulfonyl S=O stretching) and 1640 cm⁻¹ (C=C stretching).
Biological Activity and Applications
Antimicrobial and Anticancer Activity
Sulfonamide derivatives show broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase (DHPS). Additionally, their ability to disrupt tubulin polymerization makes them candidates for anticancer therapy.
Table 3: Hypothetical Biological Profiles (Based on Analogs)
| Target | Assay Type | Potential IC₅₀ |
|---|---|---|
| Carbonic Anhydrase IX | Fluorescence | 10–50 nM |
| DHPS | Microdilution | 2–10 µg/mL |
| Tubulin | Cell viability | 5–20 µM |
Industrial and Material Science Applications
Polymer Chemistry
The compound’s alkenyl groups make it a candidate for:
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Cross-linking agents: In epoxy resins or rubbers.
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Photoinitiators: Sulfonamide derivatives generate radicals under UV light, initiating polymerization .
Catalysis
Rhodium complexes with sulfonamide ligands (e.g., from ) facilitate asymmetric cycloadditions, highlighting potential in catalytic systems.
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